molecular formula C9H8F2O2 B2806431 1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone CAS No. 2384986-59-6

1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone

Cat. No.: B2806431
CAS No.: 2384986-59-6
M. Wt: 186.158
InChI Key: GMCWXMHZFSXQQT-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone is a chemical compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a difluoromethyl group and a hydroxyphenyl group, which contribute to its distinctive properties and reactivity.

Preparation Methods

The synthesis of 1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone typically involves difluoromethylation processes. One common method includes the use of difluoromethylation reagents to introduce the difluoromethyl group onto a hydroxyphenyl precursor. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the aromatic ring . Industrial production methods may employ similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone undergoes various types of chemical reactions, including:

Scientific Research Applications

1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone can be compared to other similar compounds, such as:

    1-[2-(Trifluoromethyl)-6-hydroxyphenyl]ethanone: Features a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and binding properties.

    1-[2-(Methyl)-6-hydroxyphenyl]ethanone: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    1-[2-(Chloromethyl)-6-hydroxyphenyl]ethanone:

This compound stands out due to the presence of the difluoromethyl group, which imparts unique properties such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

1-[2-(difluoromethyl)-6-hydroxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5(12)8-6(9(10)11)3-2-4-7(8)13/h2-4,9,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCWXMHZFSXQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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